molecular formula C8H10N2O2 B2893065 Methyl 6-amino-4-methylnicotinate CAS No. 179555-12-5

Methyl 6-amino-4-methylnicotinate

Cat. No.: B2893065
CAS No.: 179555-12-5
M. Wt: 166.18
InChI Key: PRFJNCHHLJFFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-4-methylnicotinate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 6th position and a methyl group at the 4th position on the nicotinate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-4-methylnicotinate can be synthesized through the esterification of 6-amino-4-methylnicotinic acid. The process involves dissolving 6-amino-4-methylnicotinic acid in methanol and adding concentrated sulfuric acid dropwise. The reaction mixture is then heated to 85°C overnight .

Industrial Production Methods

Industrial production methods for this compound typically involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-amino-4-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-methylnicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, similar to other nicotinic acid derivatives . These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Methyl 6-amino-4-methylnicotinate can be compared with other nicotinic acid derivatives such as:

This compound is unique due to the presence of both an amino group and a methyl group on the nicotinate ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 6-amino-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFJNCHHLJFFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-carboxy-4-methylpyridine (100 mg, 0.657 mmol) in 7:3 benzene-methanol (4 mL) was treated with (trimethylsilyl)diazomethane (2M solution in hexanes, 0.33 mL, 0.66 mmol). The mixture was evaporated and the residue chromatographed on silica gel eluting with 25% acetone/hexane to afford pure title compound; yield 88 mg (81%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two

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